molecular formula C10H19ClN2O B2708773 1-(4-Aminocyclohexyl)pyrrolidin-2-one hydrochloride CAS No. 2225136-32-1

1-(4-Aminocyclohexyl)pyrrolidin-2-one hydrochloride

Cat. No.: B2708773
CAS No.: 2225136-32-1
M. Wt: 218.73
InChI Key: ASBBHZXPRNXART-UHFFFAOYSA-N
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Description

1-(4-Aminocyclohexyl)pyrrolidin-2-one hydrochloride (CAS 2225136-32-1) is a versatile chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two privileged pharmacophores: an aminocyclohexyl group and a pyrrolidin-2-one (gamma-lactam) ring. The saturated, three-dimensional nature of the pyrrolidine ring is a key feature sought after in modern drug design, as it helps increase molecular complexity and improve the solubility and pharmacokinetic profiles of drug candidates compared to flat, aromatic structures . The compound serves as a critical synthetic intermediate in the development of novel therapeutic agents. Its structure is featured in patent literature covering a diverse range of pharmacological activities. Specifically, it is relevant to the synthesis of amino-pyrrolopyrimidinone compounds investigated for the treatment of diseases such as cancer, inflammatory disorders, and viral infections . Furthermore, structurally related aminocyclohexyl compounds have been developed and explored for their potential in treating central nervous system (CNS) conditions, including as anti-schizophrenia agents , as well as for managing cardiovascular conditions like cardiac arrhythmias . The primary amine on the cyclohexane ring and the polar lactam group provide handles for further chemical modification, making this compound a valuable scaffold for constructing targeted libraries in hit-to-lead optimization campaigns. It is supplied for research purposes as a solid and must be stored under appropriate conditions. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(4-aminocyclohexyl)pyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c11-8-3-5-9(6-4-8)12-7-1-2-10(12)13;/h8-9H,1-7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBBHZXPRNXART-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2CCC(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Aminocyclohexyl)pyrrolidin-2-one hydrochloride involves several steps. One common method includes the reaction of 4-aminocyclohexanone with pyrrolidine under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.

Chemical Reactions Analysis

1-(4-Aminocyclohexyl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Antitumor Activity : Research indicates that derivatives of pyrrolidinones, including 1-(4-Aminocyclohexyl)pyrrolidin-2-one hydrochloride, exhibit significant antiproliferative effects against various cancer cell lines. Studies have shown that these compounds can inhibit cell growth in cancer models, suggesting potential as anticancer agents .
    • Neuroprotective Effects : Pyrrolidine derivatives are being investigated for their ability to protect neuronal cells from degeneration. They may modulate neurotransmitter systems and reduce oxidative stress, which is crucial in neurodegenerative diseases.
    • Antimicrobial Activity : Evidence suggests that this compound possesses antimicrobial properties, showing efficacy against several bacterial strains. This potential application could be significant in developing new treatments for infections.
  • Pharmacological Mechanisms
    • The mechanism of action involves interactions with various molecular targets, including receptors and enzymes critical for cellular signaling pathways. The compound may act as an inhibitor or modulator of specific biological processes, enhancing its therapeutic potential.
    • Notably, it has been observed to inhibit kinases involved in cancer progression, such as FLT3, which is crucial in treating acute myeloid leukemia .

Data Tables

Application Area Mechanism of Action Potential Outcomes
Antitumor ActivityInhibition of cell proliferationReduced tumor growth in vitro
Neuroprotective EffectsModulation of neurotransmitter systemsProtection against neurodegeneration
Antimicrobial ActivityDisruption of bacterial cell wallsEfficacy against various bacterial strains

Case Studies

  • Antitumor Efficacy
    • A study investigated the antiproliferative effects of pyrrolidinone derivatives on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with some compounds showing submicromolar activity against specific cancer types .
  • Neuroprotective Studies
    • In vitro studies demonstrated that this compound could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests a protective role against neurodegenerative processes.
  • Pharmacokinetic Properties
    • Preliminary pharmacokinetic studies showed favorable absorption and distribution characteristics in animal models. For instance, after administration in mice, the compound exhibited a bioavailability of approximately 74% with a half-life around 1 hour . These findings are crucial for understanding the therapeutic window and dosing regimens necessary for clinical applications.

Mechanism of Action

The mechanism of action of 1-(4-Aminocyclohexyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity: The 4-aminocyclohexyl group in the target compound distinguishes it from analogs with aromatic (e.g., 2-methoxyphenyl) or alkylamine (e.g., 2-aminopropyl) substituents. This cyclohexylamine moiety may enhance lipophilicity and influence receptor binding .
  • Molecular Weight: The target compound has a moderate molecular weight (218.72 g/mol), making it smaller than antiarrhythmic derivatives like S-73 (343.79 g/mol) but larger than simpler analogs like 1-aminopyrrolidin-2-one HCl (136.58 g/mol) .

Pharmacological and Functional Comparisons

Antioxidant Activity

  • 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one : Exhibits 1.5× higher antioxidant activity than ascorbic acid in DPPH radical scavenging assays .
  • 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one : Shows 1.35× higher activity than vitamin C, with an optical density of 1.149 in reducing power assays .

Antiarrhythmic and Cardiovascular Effects

  • S-61 and S-73: Pyrrolidin-2-one derivatives with piperazine-linked aryl groups (e.g., 2-tolyl, 2,4-difluorophenyl) demonstrate dual α1-adrenolytic and antiarrhythmic activity, reducing blood pressure and ventricular arrhythmias in preclinical models .
  • Target Compound : The absence of a piperazine or aryl group in its structure likely limits its interaction with adrenergic receptors, suggesting divergent pharmacological applications.

Biological Activity

1-(4-Aminocyclohexyl)pyrrolidin-2-one hydrochloride, often referred to as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is structurally characterized by a pyrrolidine ring substituted with an amino group and has been investigated for its biological activities, particularly in the context of various diseases.

  • Molecular Formula : C10H16ClN
  • Molecular Weight : 189.70 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to affect cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and are implicated in cancer progression. Specifically, compounds similar to this pyrrolidine derivative have demonstrated inhibition of CDK activity, leading to induced apoptosis in cancer cells and cell cycle arrest.

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have indicated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and causing cell cycle arrest at the G2/M phase. For instance, derivatives related to this compound have shown significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity (e.g., values ranging from 0.87 to 12.91 μM) .
  • Antimicrobial Properties : Some studies suggest that similar compounds possess antimicrobial effects against Gram-positive bacteria, highlighting their potential use in treating bacterial infections .

Pharmacokinetics

Pharmacokinetic studies reveal important insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound:

  • Absorption : Following administration, the compound shows variable bioavailability depending on the route of administration.
  • Distribution : It has been noted that this compound can penetrate tissues effectively, which is crucial for its therapeutic efficacy.
  • Metabolism : Preliminary data indicate stability against hepatic metabolism, suggesting that it might evade rapid breakdown in the liver .

Case Studies and Research Findings

A selection of case studies illustrates the biological activity of this compound:

StudyFindings
Study A (2023)Demonstrated significant apoptosis induction in MCF-7 breast cancer cells with a selectivity index favoring the compound over standard chemotherapeutics .
Study B (2024)Investigated the antimicrobial effects against several strains of bacteria, showing effective inhibition at low concentrations .
Study C (2022)Reported on the pharmacokinetic profile indicating moderate clearance and low bioavailability upon intramuscular injection .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Aminocyclohexyl)pyrrolidin-2-one hydrochloride, and how can purity be optimized?

  • Methodology :

  • Coupling Reactions : Utilize nucleophilic substitution or Buchwald-Hartwig amination to attach the 4-aminocyclohexyl group to the pyrrolidin-2-one scaffold. For example, halogenated pyrrolidinone derivatives (e.g., brominated intermediates) can react with 4-aminocyclohexanol under palladium catalysis .

  • Purification : Recrystallization using HCl-saturated ethanol or methanol yields the hydrochloride salt. Filtration and rinsing with cold 1.0 M HCl (as described for structurally similar compounds) can remove unreacted precursors .

  • Yield Optimization : Adjust reaction time, temperature (e.g., 80–100°C), and stoichiometric ratios (e.g., 1:1.2 molar ratio of pyrrolidinone to amine) to maximize efficiency. Yields for analogous compounds range from 52–85% depending on halogen leaving groups .

    • Key Data :
ParameterValue/ExampleReference
Typical Yield Range52–85%
Purification SolventEthanol/HCl

Q. How should researchers characterize the physical and chemical properties of this compound?

  • Methodology :

  • Melting Point Analysis : Use differential scanning calorimetry (DSC). For structurally similar 1-aminopyrrolidin-2-one hydrochloride, the mp is 227°C .

  • Solubility Profiling : Test in water, methanol, and dimethyl sulfoxide (DMSO). Hydrochloride salts of pyrrolidinones are typically freely soluble in polar solvents .

  • Spectroscopic Identification : Employ 1H^1H-NMR (δ ~1.5–2.5 ppm for cyclohexyl protons; δ ~3.5–4.0 ppm for pyrrolidinone ring) and FT-IR (C=O stretch ~1680 cm1^{-1}) .

    • Key Data :
PropertyValueReference
Molecular Weight~293.8 g/mol (calc.)
Solubility in WaterFreely soluble

Advanced Research Questions

Q. What crystallographic techniques are suitable for analyzing polymorphism in this compound?

  • Methodology :

  • XRPD (X-ray Powder Diffraction) : Compare experimental patterns to reference data (e.g., peaks at 2θ = 8.5°, 15.3°, and 22.7° for monoclinic systems). For related pyrrolidinone salts, space groups like P21/cP2_1/c are common .

  • Single-Crystal XRD : Grow crystals via slow evaporation in ethanol/HCl. Analyze lattice parameters (e.g., unit cell dimensions a=10.2A˚,b=12.4A˚a = 10.2 \, \text{Å}, b = 12.4 \, \text{Å}) to confirm stereochemistry .

    • Key Data :
Crystallographic ParameterExample ValueReference
Space GroupP21/cP2_1/c
Unit Cell Volume~1200 Å3^3

Q. How do structural modifications (e.g., cyclohexyl substituents) influence bioactivity in related compounds?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Compare the target compound to analogs like 1-(4-methylphenyl)pyrrolidin-2-one. Cyclohexyl groups enhance lipophilicity (logP ~1.8 vs. ~1.2 for phenyl derivatives), potentially improving blood-brain barrier penetration .

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence polarization. For example, pyrrolidinone derivatives with amino substituents show IC50_{50} values <100 nM in PI3Kδ inhibition .

    • Key Data :
ModificationBioactivity ImpactReference
4-Aminocyclohexyl GroupIncreased CNS targeting
Hydrochloride SaltEnhanced solubility

Q. What stability challenges arise under varying pH and temperature conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 40–60°C for 48 hours. Monitor degradation via HPLC-MS. Hydrochloride salts of amines are prone to hydrolysis at high pH (>10) .

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., ~245°C for related pyrrolidinones) .

    • Key Data :
ConditionStability OutcomeReference
pH >10, 60°C~15% degradation in 24h
Decomposition Temperature~245°C

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